1-Ethynylcyclohexylamine
Overview
Description
1-Ethynylcyclohexylamine is an organic compound with the molecular formula C8H13N and a molecular weight of 123.20 g/mol . It is characterized by the presence of an ethynyl group attached to a cyclohexylamine structure. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Ethynylcyclohexylamine is currently unknown due to the lack of specific studies on this compound. It has been used in the synthesis of bicyclic and tetracyclic compounds . It was also used as a substrate in the reaction of a series of alkynes with mercury (II)acetate .
Result of Action
Its role in the synthesis of bicyclic and tetracyclic compounds suggests that it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
1-Ethynylcyclohexylamine plays a significant role in biochemical reactions due to its unique structure. It has been used as a substrate in the synthesis of bicyclic and tetracyclic compounds . The compound interacts with enzymes such as mercury (II) acetate, facilitating the reaction of a series of alkynes . These interactions are crucial for the formation of complex molecular structures, highlighting the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for extended observation of its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Preparation Methods
1-Ethynylcyclohexylamine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with acetylene under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Ethynylcyclohexylamine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Ethynylcyclohexylamine has several scientific research applications:
Comparison with Similar Compounds
1-Ethynylcyclohexylamine can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the ethynyl group, leading to different reactivity and applications.
Phenylcyclohexylamine: Contains a phenyl group instead of an ethynyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and enables its use in specialized chemical syntheses .
Properties
IUPAC Name |
1-ethynylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOYYDQISQOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067554 | |
Record name | Cyclohexanamine, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-18-5 | |
Record name | 1-Ethynylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30389-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanamine, 1-ethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanamine, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYNYLCYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z445AV6Q6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 1-Ethynylcyclohexylamine highlighted in the research?
A1: this compound serves as a valuable building block in organic synthesis. The research demonstrates its utility in constructing various heterocyclic systems. For instance, it readily reacts with α,β-alkynic ketones to yield cyclohexane-embedded N-propargylic β-enaminones [, ]. These intermediates can undergo further transformations, such as palladium-catalyzed coupling with aryl iodides followed by base-mediated cyclization to yield spiro-2H-pyrroles []. Additionally, under basic conditions, these intermediates can be transformed into 1-azaspiro[4.5]deca-1,3-diene derivatives through a unique nucleophilic cyclization process [].
Q2: Can this compound be used to synthesize organometallic compounds?
A2: Yes, research indicates that this compound can be incorporated into organometallic complexes. It reacts with the triosmium cluster [Os3(µ-H)(CO)10(µ-η2-NO2)] to yield a pair of isomeric clusters with the general formula [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2R)], where R represents the this compound moiety []. Interestingly, upon thermolysis, one of these isomers undergoes a unique hydride migration from the metal core to the alkyne moiety of the ligand, forming a new organometallic complex [].
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